Cas no 2228501-19-5 (tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate)
tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate
- tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate
- 2228501-19-5
- EN300-1891664
-
- Inchi: 1S/C14H17F2NO4/c1-14(2,3)21-13(19)17-10-7-8(20-4)5-6-9(10)11(18)12(15)16/h5-7,12H,1-4H3,(H,17,19)
- InChI Key: BBRKHDSIWMOKQU-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1NC(=O)OC(C)(C)C)OC)=O)F
Computed Properties
- Exact Mass: 301.11256435g/mol
- Monoisotopic Mass: 301.11256435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 64.6Ų
tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1891664-1g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-5g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 5g |
$3147.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-10g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 10g |
$4667.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-0.05g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-0.1g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-0.25g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-0.5g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-1.0g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1891664-2.5g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1891664-5.0g |
tert-butyl N-[2-(2,2-difluoroacetyl)-5-methoxyphenyl]carbamate |
2228501-19-5 | 5g |
$3147.0 | 2023-06-03 |
tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate
Research Brief on tert-Butyl N-2-(2,2-Difluoroacetyl)-5-Methoxyphenylcarbamate (CAS: 2228501-19-5)
The compound tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate (CAS: 2228501-19-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoroacetyl and methoxyphenylcarbamate functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on its synthesis, structural characterization, and biological activity, shedding light on its mechanism of action and potential clinical applications.
One of the key areas of research involving this compound is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. The tert-butyl group provides steric protection, while the difluoroacetyl moiety enhances the compound's reactivity and binding affinity to specific biological targets. Recent synthetic methodologies have optimized the yield and purity of this compound, enabling its broader application in medicinal chemistry. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of fluorinated analogs of known kinase inhibitors, which exhibited improved pharmacokinetic properties.
In addition to its synthetic utility, tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate has been investigated for its direct biological effects. Preliminary in vitro studies have indicated that this compound exhibits moderate inhibitory activity against certain proteases and kinases, making it a candidate for further development in oncology and inflammatory diseases. The difluoroacetyl group is believed to play a critical role in these interactions, as it mimics the natural substrates of these enzymes, thereby competitively inhibiting their activity. Further mechanistic studies are underway to elucidate the precise binding modes and downstream effects of this inhibition.
Another promising avenue of research involves the incorporation of this compound into prodrug formulations. Its stability under physiological conditions and its ability to undergo controlled hydrolysis make it an attractive candidate for prodrug design. Recent work has explored its conjugation with anticancer agents, resulting in prodrugs with enhanced tumor selectivity and reduced systemic toxicity. These findings were highlighted in a 2024 publication in Bioorganic & Medicinal Chemistry Letters, which reported a significant improvement in the therapeutic index of a well-known chemotherapeutic agent when conjugated with this carbamate derivative.
Despite these advancements, challenges remain in the clinical translation of tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it holds considerable promise for future drug development. Ongoing studies are expected to provide deeper insights into its pharmacological profile and expand its utility in the pharmaceutical industry.
In conclusion, tert-butyl N-2-(2,2-difluoroacetyl)-5-methoxyphenylcarbamate (CAS: 2228501-19-5) represents a valuable tool in chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a compound of interest for researchers aiming to develop next-generation therapeutics. As more data becomes available, this molecule is likely to play an increasingly important role in the design of innovative treatments for a range of diseases.
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